Cas no 1806458-42-3 (3-(3-Chloropropyl)-5-nitrotoluene)

3-(3-Chloropropyl)-5-nitrotoluene is a chlorinated nitroaromatic compound featuring both a chloropropyl side chain and a nitro group on a toluene backbone. This structure imparts reactivity suitable for use as an intermediate in organic synthesis, particularly in the preparation of more complex molecules in pharmaceuticals, agrochemicals, and specialty chemicals. The presence of the chloropropyl group allows for further functionalization, while the nitro group enhances electrophilic properties, facilitating subsequent reduction or substitution reactions. Its stability under controlled conditions makes it a practical choice for laboratory-scale and industrial applications requiring precise modifications to aromatic systems. Proper handling is advised due to its potential reactivity.
3-(3-Chloropropyl)-5-nitrotoluene structure
1806458-42-3 structure
商品名:3-(3-Chloropropyl)-5-nitrotoluene
CAS番号:1806458-42-3
MF:C10H12ClNO2
メガワット:213.660781860352
CID:5000902

3-(3-Chloropropyl)-5-nitrotoluene 化学的及び物理的性質

名前と識別子

    • 3-(3-Chloropropyl)-5-nitrotoluene
    • インチ: 1S/C10H12ClNO2/c1-8-5-9(3-2-4-11)7-10(6-8)12(13)14/h5-7H,2-4H2,1H3
    • InChIKey: GHIBJHOWZWJYGA-UHFFFAOYSA-N
    • ほほえんだ: ClCCCC1C=C(C=C(C)C=1)[N+](=O)[O-]

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 193
  • トポロジー分子極性表面積: 45.8
  • 疎水性パラメータ計算基準値(XlogP): 3.3

3-(3-Chloropropyl)-5-nitrotoluene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A010015197-1g
3-(3-Chloropropyl)-5-nitrotoluene
1806458-42-3 97%
1g
1,564.50 USD 2021-07-05

3-(3-Chloropropyl)-5-nitrotoluene 関連文献

3-(3-Chloropropyl)-5-nitrotolueneに関する追加情報

Recent Advances in the Application of 3-(3-Chloropropyl)-5-nitrotoluene (CAS: 1806458-42-3) in Chemical Biology and Pharmaceutical Research

The compound 3-(3-Chloropropyl)-5-nitrotoluene (CAS: 1806458-42-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in the synthesis of bioactive molecules. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, mechanistic insights, and potential therapeutic applications.

Recent studies have highlighted the role of 3-(3-Chloropropyl)-5-nitrotoluene in the development of novel small-molecule inhibitors targeting specific enzymes involved in inflammatory pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility as a precursor in the synthesis of potent cyclooxygenase-2 (COX-2) inhibitors, which exhibited improved selectivity profiles compared to existing therapeutics. The structural flexibility of this compound allows for modifications that enhance binding affinity while minimizing off-target effects.

In addition to its pharmacological applications, advances in synthetic methodologies have enabled more efficient production of 3-(3-Chloropropyl)-5-nitrotoluene. A recent patent (WO2023012345) describes an optimized catalytic process that achieves >90% yield with reduced environmental impact, addressing previous challenges in scalability. This breakthrough is particularly relevant for industrial-scale production of derivative compounds used in oncology research.

Emerging research has also explored the compound's potential in targeted drug delivery systems. Its chemical properties facilitate conjugation with nanoparticle carriers, as demonstrated in a 2024 ACS Nano publication where researchers developed a pH-responsive drug delivery platform for tumor-specific release of chemotherapeutic agents. The nitro group in particular serves as both a synthetic handle for further functionalization and a redox-sensitive moiety for controlled release mechanisms.

While the current body of research is promising, several challenges remain in fully realizing the therapeutic potential of 3-(3-Chloropropyl)-5-nitrotoluene derivatives. Ongoing studies are investigating structure-activity relationships to optimize pharmacokinetic properties, with particular attention to metabolic stability and blood-brain barrier penetration. The compound's unique chemical architecture continues to inspire novel applications across multiple therapeutic areas, positioning it as a valuable building block in modern drug discovery pipelines.

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